molecular formula C11H13N3O B14130043 4-tert-Butylbenzoyl azide CAS No. 3651-81-8

4-tert-Butylbenzoyl azide

Cat. No.: B14130043
CAS No.: 3651-81-8
M. Wt: 203.24 g/mol
InChI Key: YJZYTKFSPKSBDW-UHFFFAOYSA-N
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Description

4-tert-Butylbenzoyl azide is an organic compound with the molecular formula C11H13N3O It is characterized by the presence of an azide group (-N3) attached to a benzoyl group substituted with a tert-butyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzoyl azide can be synthesized through the reaction of 4-tert-butylbenzoyl chloride with sodium azide. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chloride ion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylbenzoyl azide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Amines: Formed through reduction of the azide group.

    1,2,3-Triazoles: Formed through cycloaddition with alkynes.

Scientific Research Applications

4-tert-Butylbenzoyl azide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.

    Industry: Utilized in the production of polymers and materials with specific properties through cross-linking reactions.

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzoyl azide primarily involves the reactivity of the azide group. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. The release of nitrogen gas during these reactions drives the formation of new bonds and the generation of reactive intermediates such as nitrenes.

Comparison with Similar Compounds

    Phenyl Azide: Similar in structure but lacks the tert-butyl group, making it less sterically hindered.

    Benzoyl Azide: Similar but without the tert-butyl substitution, affecting its reactivity and solubility.

    4-tert-Butylphenyl Azide: Similar but with the azide group directly attached to the benzene ring, altering its reactivity profile.

Uniqueness: 4-tert-Butylbenzoyl azide is unique due to the presence of both the benzoyl and tert-butyl groups, which influence its reactivity and solubility. The tert-butyl group provides steric hindrance, affecting the compound’s behavior in various reactions.

Properties

CAS No.

3651-81-8

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-tert-butylbenzoyl azide

InChI

InChI=1S/C11H13N3O/c1-11(2,3)9-6-4-8(5-7-9)10(15)13-14-12/h4-7H,1-3H3

InChI Key

YJZYTKFSPKSBDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=[N+]=[N-]

Origin of Product

United States

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